Pactimibe
Overview
Description
Pactimibe is a small molecule that has been investigated for its potential therapeutic effects, particularly in the treatment of atherosclerosis and coronary heart disease . This compound functions as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pactimibe can be synthesized through a series of chemical reactions involving the formation of an indoline ring structure. The synthetic route typically involves the following steps:
Formation of the Indoline Ring: The indoline ring is synthesized by reacting an appropriate aniline derivative with a suitable aldehyde under acidic conditions.
Introduction of Functional Groups: Various functional groups, such as carboxymethyl and dimethylpropanoyl groups, are introduced to the indoline ring through reactions like alkylation and acylation.
Final Assembly: The final compound is assembled by linking the functionalized indoline ring with an octyl chain through amide bond formation.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pactimibe undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including R-125528.
Reduction: Reduction reactions can modify the functional groups on the indoline ring.
Substitution: Substitution reactions can introduce different substituents to the indoline ring or the octyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
Pactimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT). This inhibition reduces the esterification of cholesterol, leading to decreased formation of cholesteryl esters. As a result, there is a reduction in the accumulation of cholesterol in macrophages and atherosclerotic plaques . The molecular targets of this compound include ACAT-1 and ACAT-2, which are involved in cholesterol metabolism in different tissues .
Comparison with Similar Compounds
Pactimibe is compared with other ACAT inhibitors, such as avasimibe and K-604 . While all these compounds inhibit ACAT, this compound is unique in its structural features and its specific effects on cholesterol metabolism. Similar compounds include:
Avasimibe: Another ACAT inhibitor with a different chemical structure and pharmacokinetic profile.
K-604: A selective ACAT-1 inhibitor with distinct effects on macrophage cholesterol metabolism.
This compound’s uniqueness lies in its balanced inhibition of both ACAT-1 and ACAT-2, making it a versatile compound for studying cholesterol metabolism and its related diseases .
Properties
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
Record name | Pactimibe [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pactimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACTIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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